![molecular formula C23H29N7O B2725050 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone CAS No. 920389-23-7](/img/structure/B2725050.png)

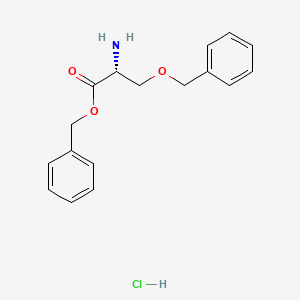

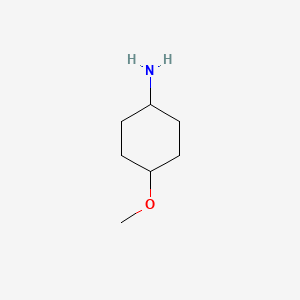

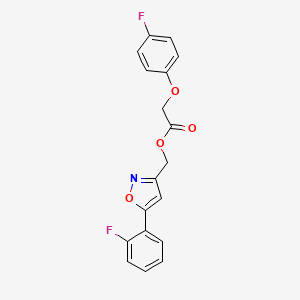

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of the triazolopyrimidine family . It has a molecular weight of 368.27 and a molecular formula of C23H31N7O . The IUPAC name is 3-benzyl-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride .

Molecular Structure Analysis

The compound has a complex structure with multiple rings, including a benzyl group, a triazolopyrimidine ring, and a piperazine ring . The structure also includes a cyclohexyl group and an ethanone group .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm³, a boiling point of 649.3±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.9 mmHg at 25°C . It also has a flash point of 346.5±31.5 °C . The compound has 8 hydrogen bond acceptors, 0 hydrogen bond donors, and 8 freely rotating bonds .Aplicaciones Científicas De Investigación

Anticancer Agents

The compound has been used in the synthesis of potent EGFR targeting anticancer agents . The synthesized compounds were tested for cytotoxicity against MCF-7 and A-549 in vitro . Among all the synthesized compounds, some showed potent anticancer activity .

2. Inhibitory Activity Against Tyrosine Kinase EGFR Proteins A series of novel fused [1,2,3]triazolo [4ʹ,5ʹ:4,5]pyrido [2,3-d]pyrimidine linked 1,2,3-triazoles with promising inhibitory activity against the tyrosine kinase EGFR proteins were developed and synthesized as prospective anticancer medicines against MCF-7 and A-549 cancer cells .

Antiproliferative Agents

A series of [1,2,3]triazolo [4,5-d]pyrimidine derivatives bearing a hydrazone moiety were designed, synthesized and evaluated for their antiproliferative activity against several cancer cell lines of different origins . Especially, some compounds showed the most potent antiproliferative activity as well as good selectivity between cancer and normal cells .

Inhibition of Colony Formation

Some compounds evidently inhibited the colony formation of MGC-803 cells . This suggests that the compound could be used in research related to the inhibition of cancer cell proliferation.

Induction of Apoptosis

The compound could induce apoptosis of MGC-803 cells probably through the mitochondrial pathway accompanied with decrease of the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, as well as down-regulation of that of Bcl-2 and Mcl-1 . This indicates its potential use in research related to the induction of apoptosis in cancer cells.

LSD1 Inhibitors

The [1,2,3]triazolo [4,5-d]pyrimidine scaffold can be used as the template for designing new LSD1 inhibitors . This suggests that the compound could be used in research related to the development of new LSD1 inhibitors.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-cyclohexylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N7O/c31-20(15-18-7-3-1-4-8-18)28-11-13-29(14-12-28)22-21-23(25-17-24-22)30(27-26-21)16-19-9-5-2-6-10-19/h2,5-6,9-10,17-18H,1,3-4,7-8,11-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSJITYQSJNVOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-cyclohexylethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-7-(4-(2-phenoxypropanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2724972.png)

![N-(3-fluorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2724973.png)

![(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate](/img/structure/B2724977.png)

![N-(3-chloro-4-methylphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2724978.png)